molecular formula C10H12N6O B6448668 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2549045-38-5

4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No. B6448668
CAS RN: 2549045-38-5
M. Wt: 232.24 g/mol
InChI Key: OBCCWZOTOPIGNZ-UHFFFAOYSA-N
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Description

The compound “4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In this case, the compound contains a pyrimidine ring and a triazole ring, both of which are five-membered aromatic azole chains .


Synthesis Analysis

The synthesis of such compounds often involves the creation of the triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Molecular Structure Analysis

The molecular structure of such compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . For instance, the 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex, often involving the formation or breaking of the triazole ring . The docked view of similar compounds showed that the carbonyl oxygen interacted with the Zn ion via metallic bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various spectroscopic techniques. For instance, the IR (KBr, ν max /cm −1) of similar compounds showed various peaks corresponding to different functional groups .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including the mentioned compound, have demonstrated promising anticancer properties . Specifically, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM. These derivatives selectively targeted cancer cells while sparing normal cells, making them potential candidates for further investigation.

Antiviral Applications

Pyrimidine derivatives, including those containing triazole moieties, have been explored for their antiviral activity . While specific studies on this compound are limited, its structural features suggest potential antiviral effects. Further research is needed to validate its efficacy against viral infections.

Antimicrobial Effects

Triazole derivatives, including 1,2,4-triazoles, have been investigated for their antimicrobial activity . The triazole ring’s ability to act as both a hydrogen bond acceptor and donor contributes to diverse binding interactions with target enzymes. While specific data on our compound are lacking, its potential antimicrobial effects warrant further exploration.

Neuroprotection and Anti-Inflammatory Potential

Although not directly studied for this compound, pyrimidine derivatives have been associated with neuroprotection and anti-inflammatory effects. Investigating the impact of 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine on neuronal cells and microglia could reveal valuable insights .

Biomedical Applications

1,4-disubstituted 1,2,3-triazoles, such as our compound, exhibit multifaceted biological properties . Their stability and potential therapeutic applications make them valuable bioactive agents. Exploring their use in drug delivery, imaging, or other biomedical contexts could yield exciting results.

Future Directions

The future directions for research on such compounds could involve further exploration of their biological activities. For instance, it was decided to synthesize and study their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues . Additionally, novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-methoxy-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-17-10-4-9(11-7-12-10)15-5-8(6-15)16-13-2-3-14-16/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCCWZOTOPIGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

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